Higher Acylation Yield in Benzamide Synthesis Compared to Isobutoxy Analog
In a 2016 study synthesizing benzamide-based PDE4 inhibitors, acylation using 3-(cyclopentyloxy)-4-methoxybenzoyl chloride (T5) proceeded with a 76.8% yield, compared to 65.7% for the 3-isobutoxy-4-methoxybenzoyl chloride analog (T2) under identical reaction conditions [1].
| Evidence Dimension | Isolated yield of benzamide product |
|---|---|
| Target Compound Data | 76.8% yield for T5 |
| Comparator Or Baseline | 3-Isobutoxy-4-methoxybenzoyl chloride (T2): 65.7% yield |
| Quantified Difference | 17% higher absolute yield (1.17-fold improvement) |
| Conditions | Schotten-Baumann acylation of 4-aminobenzamide in aqueous base |
Why This Matters
Higher yield translates to reduced raw material costs and improved atom economy for medicinal chemistry campaigns.
- [1] Design and Synthesis of Benzamide Derivatives as Inhibitors of Phosphodiesterase-4. Wanfang Med Online. DOI:10.3969/j.issn.1674-070X.2016.03.008. View Source
